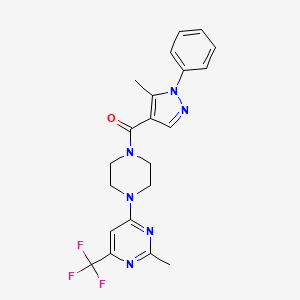

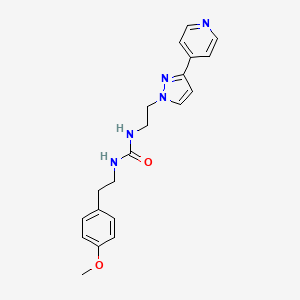

![molecular formula C19H16ClN3O4S B2892278 (Z)-甲基 2-(6-乙酰氨基-2-((3-氯苯甲酰)亚氨基)苯并[d]噻唑-3(2H)-基)乙酸酯 CAS No. 941917-33-5](/img/structure/B2892278.png)

(Z)-甲基 2-(6-乙酰氨基-2-((3-氯苯甲酰)亚氨基)苯并[d]噻唑-3(2H)-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]thiazole derivatives are important in the search for new anti-mycobacterial agents . They are designed, predicted using in silico ADMET, and synthesized in combination with piperazine and various 1,2,3 triazoles .

Synthesis Analysis

The synthesis of these derivatives involves the characterization by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a benzo[d]thiazole scaffold substituted at position-2 by an acetamido moiety .科学研究应用

杂环合成

硫脲代-乙酰胺等化合物被用作合成各种杂环的起始原料,展示了相关化合物在创建具有潜在生物活性的新化学实体方面的化学多功能性。例如,硫脲代-乙酰胺可以进行一锅级联反应,以优异的原子经济性形成 2-亚氨基噻唑、硫代巴比妥酸和其他杂环化合物,表明了从简单前体合成复杂分子的潜力 (Schmeyers & Kaupp, 2002).

分子建模和药物设计

合成和评估新型亚氨基噻唑烷-4-酮乙酸酯衍生物作为醛糖还原酶抑制剂,突出了相关结构在药物发现中的作用,特别是对于治疗糖尿病并发症。分子建模和对接研究提供了对这些化合物结合相互作用的见解,表明它们作为新药的潜力 (Ali 等人,2012).

抗菌和抗癌活性

研究表明,源自 2-亚氨基噻唑烷-4-酮的亚芳基化合物对常见病原体具有抗菌活性,证明了相关化合物在开发新的抗菌剂方面的潜力。此外,对苯并噻唑-亚氨基-苯甲酸配体及其金属配合物进行的研究显示出良好的抗菌活性,表明这些化合物在治疗感染中具有治疗潜力 (Azeez & Abdullah, 2019)。此外,含有苯并噻唑部分的 4-噻唑烷酮已被评估其抗癌活性,突出了这些化合物在肿瘤学研究中的应用 (Havrylyuk 等人,2010).

光谱和量子力学研究

与“(Z)-甲基 2-(6-乙酰氨基-2-((3-氯苯甲酰)亚氨基)苯并[d]噻唑-3(2H)-基)乙酸酯”类似的化合物已经过光谱和量子力学研究,以分析它们的电子性质和在染料敏化太阳能电池 (DSSC) 中的潜在应用。这些研究提供了对这些化合物的光化学和热化学性质的见解,表明它们在可再生能源技术中的用途 (Mary 等人,2020).

作用机制

Target of Action

Similar compounds have been found to inhibitProtein Tyrosine Phosphatase 1B (PTP1B) , a key regulator of insulin and leptin signaling pathways. This suggests that (Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may also target PTP1B or similar proteins.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other benzo[d]thiazol derivatives, it is plausible that it may interact with its target protein (such as ptp1b) by forming a covalent bond with the active site of the enzyme, thereby inhibiting its activity .

Biochemical Pathways

The compound’s potential inhibition of PTP1B could affect the insulin and leptin signaling pathways. PTP1B negatively regulates these pathways, so its inhibition could enhance insulin and leptin signaling, potentially improving glucose homeostasis and energy balance .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed inhibits PTP1B, it could enhance insulin and leptin signaling, potentially leading to improved glucose homeostasis and energy balance . This could have therapeutic implications for conditions like Type II diabetes.

未来方向

属性

IUPAC Name |

methyl 2-[6-acetamido-2-(3-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S/c1-11(24)21-14-6-7-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGCQCLUTHMBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

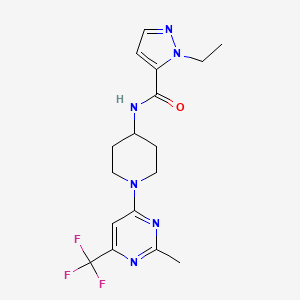

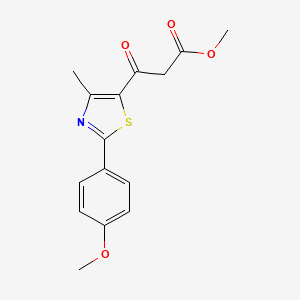

![2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2892206.png)

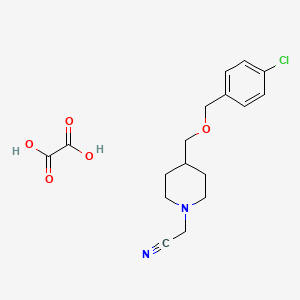

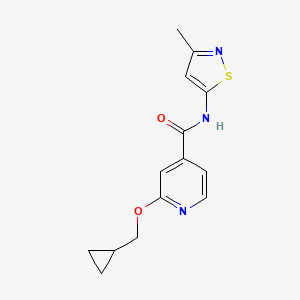

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2892207.png)

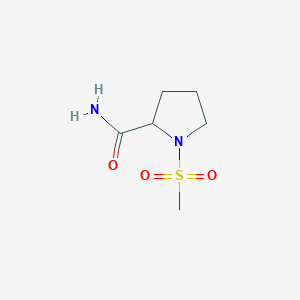

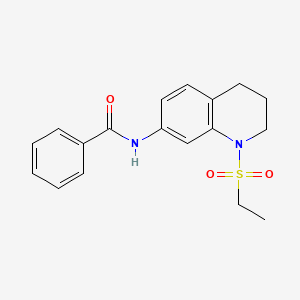

![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)

![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)

![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)